Acenaphtho[1,2-j]fluoranthene
Overview
Description
Acenaphtho[1,2-j]fluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C26H14 . It has a complex structure with multiple rings .
Synthesis Analysis
The synthesis of this compound involves a tandem cyclization during the dehydrofluorination of 1,4-di(1-naphthyl)-2,5-difluorobenzene on activated γ-Al2O3 . Another synthesis method involves lithium-halogen exchange and Diels-Alder reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a large conjugated plane formed by multiple interconnected rings . The structure was confirmed by single-crystal X-ray diffraction data .Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.4 g/mol . It has no hydrogen bond donors or acceptors, and no rotatable bonds . Its exact mass is 326.109550447 g/mol . The compound is complex, with a complexity score of 514 .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) : Acenaphtho[1,2-k]fluoranthene-cored fluorophores exhibit excellent thermal and amorphous stabilities, high solid-state fluorescence quantum efficiencies, and ambipolar charge transporting properties, making them ideal for fabricating non-doped OLEDs (Han et al., 2017).
Electroactive Electrochromic Hydrocarbon Ladder Polymer : Electropolymerization of Acenaphtho[1,2-k]fluoranthene derivatives can lead to the formation of new conductive, electroactive, electrochromic hydrocarbon ladder polymers (Debad & Bard, 1998).
Luminescent Nano/Micro-Wires : Acenaphtho[1,2-k]fluoranthene derivatives are used to fabricate luminescent twisted nano/micro-wires, with their rigid core attached via flexible alkyl chains being critical for the formation of twisted architectures (Han et al., 2015).
Organic Field-Effect Transistors (OFETs) : Vapor-deposited films of Acenaphtho[1,2-k]fluoranthene and its derivatives are developed as active layers for OFETs, with specific derivatives showing promising p-channel FET responses (Kunugi et al., 2008).
Organic Electron Acceptors in Solar Cells : Acenaphtho[1, 2-k]fluoranthene diimide derivative (AFI), a novel aromatic fused-imide, shows potential for use in organic electronic devices like solar cells due to its low LUMO level and strong π-π interactions (Ding et al., 2015).
Polycyclic Aromatic Hydrocarbons (PAHs) Synthesis : Studies on the synthesis and characterization of various acenaphtho[1,2-j]fluoranthene derivatives provide insights into efficient routes to PAHs and heteroaromatic annulation reactions (Panda et al., 2005).
Future Directions
properties
IUPAC Name |
heptacyclo[15.7.1.14,8.02,16.03,13.021,25.012,26]hexacosa-1(24),2(16),3(13),4,6,8(26),9,11,14,17,19,21(25),22-tridecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14/c1-5-15-7-3-11-21-23(15)17(9-1)19-13-14-20-18-10-2-6-16-8-4-12-22(24(16)18)26(20)25(19)21/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYGRCGTUMHLGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C6=CC=CC7=C6C5=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348065 | |
Record name | Acenaphtho[1,2-j]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
193-21-5 | |
Record name | Acenaphtho[1,2-j]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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